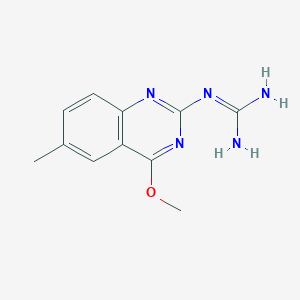![molecular formula C16H16N2O2 B5341086 3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one](/img/structure/B5341086.png)
3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one, also known as DMAP, is a widely used organic compound in scientific research. It is a yellow crystalline powder with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. DMAP is a versatile reagent that can be used in various chemical reactions due to its unique structure.
Applications De Recherche Scientifique
3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one has many applications in scientific research, especially in organic and medicinal chemistry. It is commonly used as a catalyst in various chemical reactions, such as esterification, amidation, and alkylation. This compound can also be used as a nucleophilic catalyst in the synthesis of peptides and other bioactive compounds. In addition, this compound is used as a reagent in the synthesis of drugs, such as antimalarials, antitumor agents, and antivirals.
Mécanisme D'action
3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one acts as a nucleophilic catalyst in various chemical reactions. It can activate carboxylic acids by forming an acylpyridinium intermediate, which can then react with nucleophiles such as alcohols, amines, and thiols. This compound can also catalyze the activation of carbonyl compounds by forming an iminium intermediate, which can then react with nucleophiles. In addition, this compound can catalyze the activation of epoxides by forming a nitrogen-containing intermediate, which can then react with nucleophiles.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans or animals. It is generally considered to be non-toxic and non-carcinogenic. However, this compound can cause skin irritation and respiratory problems if it is inhaled or comes into contact with the skin.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one is a versatile reagent that can be used in various chemical reactions. It is easy to handle, has a long shelf life, and is relatively inexpensive. However, this compound can be sensitive to air and moisture, which can affect its reactivity. In addition, this compound can be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Orientations Futures
There are many future directions for the use of 3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one in scientific research. One area of interest is the development of new catalytic reactions using this compound. Researchers are also exploring the use of this compound in the synthesis of complex natural products and bioactive compounds. In addition, this compound is being investigated as a potential catalyst in the production of biodegradable polymers and other materials. Finally, researchers are exploring the use of this compound in new drug discovery and development programs.
Méthodes De Synthèse
3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one can be synthesized by reacting 4-dimethylaminobenzaldehyde with 3-pyridinecarboxylic acid in the presence of acetic anhydride. The reaction yields this compound as a yellow crystalline powder with a purity of over 95%. Other methods of synthesis include reacting 4-dimethylaminobenzaldehyde with pyridine-3-carboxylic acid hydrazide, or reacting 4-dimethylaminobenzaldehyde with pyridine-3-carboxylic acid in the presence of triethylamine.
Propriétés
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)15-8-5-13(6-9-15)7-10-16(19)14-4-3-11-18(20)12-14/h3-12H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNFRGCWDWNOFR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C[N+](=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C[N+](=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5341007.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B5341015.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5341018.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5341021.png)
![methyl 2-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5341026.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5341032.png)
![dimethyl 5-[(1-piperidinylacetyl)amino]isophthalate](/img/structure/B5341045.png)
![ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5341064.png)
![3,4,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5341070.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5341081.png)
![2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5341094.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-4-carbonitrile](/img/structure/B5341111.png)
